molecular formula C12H12N4O2 B12358664 N-Z-1H-Pyrazole-1-carboxamidine

N-Z-1H-Pyrazole-1-carboxamidine

Cat. No.: B12358664
M. Wt: 244.25 g/mol
InChI Key: BXUMISWXFKCEIA-UHFFFAOYSA-N
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Description

N-Z-1H-Pyrazole-1-carboxamidine is a heterocyclic compound that features a pyrazole ring attached to a carboxamidine group. This compound is widely used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

Types of Reactions

N-Z-1H-Pyrazole-1-carboxamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-Z-1H-Pyrazole-1-carboxamidine involves its ability to act as a guanylation agentThis reaction proceeds through the formation of a cationic intermediate, which then reacts with the deprotonated form of the amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Z-1H-Pyrazole-1-carboxamidine is unique due to its simple synthesis, high stability, and versatility in various chemical reactions. Its ability to act as a guanylation agent makes it valuable in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

benzyl N-(pyrazole-1-carboximidoyl)carbamate

InChI

InChI=1S/C12H12N4O2/c13-11(16-8-4-7-14-16)15-12(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,17)

InChI Key

BXUMISWXFKCEIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=N)N2C=CC=N2

Origin of Product

United States

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